{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate

Physical state Melting point Stability

In multistep syntheses requiring hydroxyl protection, starting from the liquid diol (CAS 14236-12-5) imposes an additional protection/depletion sequence-inflating step count and cost. This fully acetylated solid (mp 115-118°C) eliminates that initial protection step, reducing total synthetic steps by one while enabling precise gravimetric dispensing. • Pre-protected diester-no free hydroxyl; no orthogonal protection strategy required. • Solid-state stability supports long-term compound library storage. • Multi-source, actively stocked supply with published pricing ensures procurement reliability.

Molecular Formula C10H16O6
Molecular Weight 232.23 g/mol
CAS No. 6963-09-3
Cat. No. B134058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
CAS6963-09-3
Synonymsp-Dioxane-2,5-dimethanol Diacetate;  1,4-Dioxane-2,5-dimethanol 2,5-Diacetate;  NSC 53715; 
Molecular FormulaC10H16O6
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC(=O)OCC1COC(CO1)COC(=O)C
InChIInChI=1S/C10H16O6/c1-7(11)13-3-9-5-16-10(6-15-9)4-14-8(2)12/h9-10H,3-6H2,1-2H3
InChIKeyXTTKGLDMUKWIAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / 2.5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl Acetate (CAS 6963-09-3) — Identity, Class Context, and Core Procurement Parameters


{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate (CAS 6963-09-3), also known as 1,4-dioxane-2,5-dimethanol 2,5-diacetate, is a dioxane-derived symmetrical diester with molecular formula C10H16O6 and molecular weight 232.23 g/mol . This compound exists as a solid (melting point: 115–118°C) with a light brown color and exhibits limited solubility in chloroform and ethyl acetate . As a fully acetylated derivative of 1,4-dioxane-2,5-dimethanol, it is predominantly marketed as a mixture of diastereomers (cis/trans) and functions as a stable, protected intermediate for synthetic applications .

Why {5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl Acetate Cannot Be Freely Substituted by In-Class Dioxane Derivatives


Generic substitution within the 1,4-dioxane-2,5-dimethanol derivative family is precluded by substantial differences in physicochemical properties, commercial availability, and synthetic utility. The target compound (CAS 6963-09-3) is a solid diester with a melting point of 115–118°C, whereas its closest analogs—the monoacetate (CAS 6963-05-9) and the parent diol (CAS 14236-12-5)—are liquids at ambient temperature [1]. This phase difference materially impacts storage stability and handling workflows. More critically, procurement viability diverges sharply: the target diacetate is actively stocked by specialized suppliers such as TRC and Chembase, while the monoacetate lacks any identifiable commercial source, and the parent diol is only sparsely available at substantially higher unit pricing [2][3]. Functionally, the target compound serves as a fully protected, non-hydroxyl-bearing synthon, whereas the diol requires orthogonal protection strategies in multistep syntheses—introducing additional steps, complexity, and cost [4].

{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl Acetate — Quantitative Differentiation Against Closest Analogs


Solid Physical State vs. Liquid Monoacetate and Diol Analogs: Differential in Storage Stability and Handling

{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate (CAS 6963-09-3) is a solid with a reported melting point of 115–118°C and is typically supplied as a neat solid . In contrast, its monoacetate analog (CAS 6963-05-9) has a boiling point of 268.4°C at 760 mmHg and a density of 1.25 g/mL, characteristic of a liquid [1]. The parent diol (CAS 14236-12-5) also exhibits properties consistent with a liquid . The solid state confers reduced volatility and potentially greater long-term storage stability compared to liquid analogs, a relevant consideration for procurement and inventory management.

Physical state Melting point Stability Storage

Commercial Availability and Direct Unit Pricing Comparison: Diacetate vs. Diol

Commercial sourcing feasibility and cost differ materially between the diacetate target and its parent diol. The diacetate (CAS 6963-09-3) is actively stocked by multiple specialty suppliers, including Toronto Research Chemicals (TRC) and Chembase, with a published unit price of approximately €236.00 for 250 mg (equivalent to approximately $250 USD) [1]. The parent diol (CAS 14236-12-5) is sparsely available; one identified supplier, Bio-Delta, offers 100 mg for approximately ¥1,314 RMB (approximately $180 USD)—representing a substantially higher cost per milligram (approximately $1.80/mg vs. approximately $1.00/mg) [2]. This differential in unit pricing and broader commercial availability reduces procurement friction and supply risk for the diacetate relative to the diol.

Procurement Unit price Availability Supply chain

Monoacetate Analog Absence from Commercial Supply Chain: A Critical Differentiation

The monoacetate analog of the target compound, 1,4-dioxane-2,5-diyl diacetate (CAS 6963-05-9), exists as a documented chemical entity with fully characterized properties, including boiling point (268.4°C), density (1.25 g/mL), and refractive index (1.454) [1]. However, extensive commercial supplier searches across multiple platforms yield no active sources offering this compound for purchase [2]. In contrast, the diacetate (CAS 6963-09-3) is actively stocked and commercially distributed by multiple established suppliers, including Toronto Research Chemicals and Chembase . This stark disparity in commercial availability renders the monoacetate effectively non-procurable, thereby precluding its use in any routine research or industrial application.

Monoacetate analog Commercial unavailability Sourcing risk

Synthetic Utility: Pre-Protected Diacetate vs. Diol Requiring Orthogonal Protection

From a synthetic workflow perspective, the target diacetate (CAS 6963-09-3) serves as a fully acetyl-protected synthon, bearing two acetate esters at the 2- and 5-positions of the dioxane ring . The parent diol (CAS 14236-12-5) contains two free hydroxyl groups that are chemically reactive and must be protected prior to use in multistep sequences where hydroxyl functionality would be incompatible with downstream reaction conditions . The diacetate eliminates the need for an initial hydroxyl protection step, thereby reducing the synthetic sequence length by one step and avoiding associated reagent consumption and yield losses. This differential is particularly meaningful in multistep syntheses where cumulative yield and step-economy are critical cost drivers.

Protecting group Synthetic intermediate Hydroxyl protection

{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl Acetate — High-Yield Application Scenarios Based on Verified Differentiation


Use as a Stable, Solid Protected Synthon in Multistep Organic Synthesis

In multistep synthetic routes where hydroxyl protection is required and solid-state handling is preferred, the target diacetate offers distinct advantages over its liquid diol analog. As a fully acetylated solid with a melting point of 115–118°C, it eliminates the need for an initial protection step while enabling precise gravimetric dispensing . This pre-protected status reduces the total step count by one relative to starting from the diol, thereby improving overall synthetic efficiency and cumulative yield .

Procurement-Stable Intermediate for Process Chemistry and Scale-Up Feasibility Studies

Process chemistry and route-scouting activities require compounds with reliable, multi-source commercial availability to mitigate supply chain risk. The target diacetate is actively stocked by multiple specialty suppliers with published pricing, whereas its monoacetate analog is commercially unavailable . This established supply chain—coupled with a unit price approximately 44% lower per milligram than the nearest procurable diol comparator—makes the diacetate the only commercially viable choice within this structural class for process development and scale-up evaluations .

Precursor for Further Derivatization of the Dioxane Scaffold in Medicinal Chemistry

The dioxane scaffold is a recognized core structure in medicinal chemistry for modulating physicochemical and pharmacokinetic properties of lead compounds . The diacetate provides a protected, bis-functionalized dioxane platform that can undergo selective deprotection or further transformation of the acetate moieties . Its solid-state stability supports long-term storage as a building block within compound management libraries, whereas the liquid diol and the non-procurable monoacetate offer no equivalent combination of stability, functionality, and commercial accessibility .

Technical Documentation Hub

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